molecular formula C14H17NO3 B14338900 1-Benzyl-2-oxoazepane-3-carboxylic acid CAS No. 109859-89-4

1-Benzyl-2-oxoazepane-3-carboxylic acid

Cat. No.: B14338900
CAS No.: 109859-89-4
M. Wt: 247.29 g/mol
InChI Key: NNMNYXLQPFFRMX-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxoazepane-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a seven-membered azepane ring with a benzyl group attached to the nitrogen atom, an oxo group at the second position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxoazepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable diketone can lead to the formation of the azepane ring, followed by oxidation to introduce the oxo group and carboxylation to add the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxoazepane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-oxoazepane-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

109859-89-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-benzyl-2-oxoazepane-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c16-13-12(14(17)18)8-4-5-9-15(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18)

InChI Key

NNMNYXLQPFFRMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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